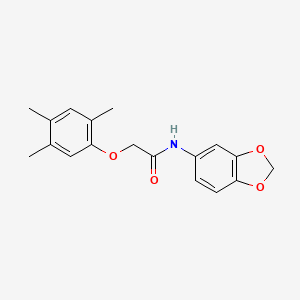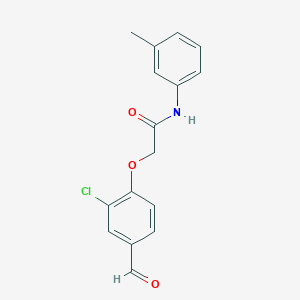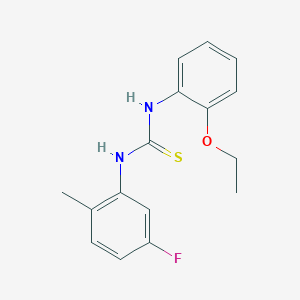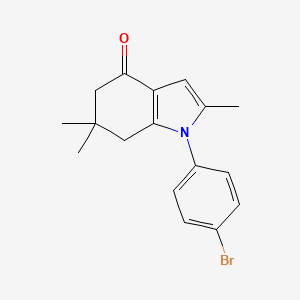![molecular formula C16H13FN4OS B5885129 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a derivative of 1,3,4-thiadiazole. The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol-2-yl moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
Hydrazonoyl halides are a large group of compounds that have the characteristic functional group –C (X):NNH–. These compounds have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications that make these chemicals an interesting group in medicinal chemistry . They are also known for their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea:
Antimicrobial Activity
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial and fungal strains. The compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. It has been found to induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting the proliferation of tumor cells. This makes it a valuable compound for further investigation in cancer therapy .
Anti-inflammatory Effects
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea has been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory diseases like arthritis .
Antioxidant Activity
The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, which is useful in drug development. By targeting specific enzymes, it can modulate biochemical pathways and treat diseases related to enzyme dysfunction.
Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects Antioxidant Activity : Antiviral Applications : Agricultural Uses : Neuroprotective Effects : Enzyme Inhibition
Wirkmechanismus
Target of Action
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes or receptors. This binding can inhibit or activate the target proteins, leading to alterations in their normal function. For instance, if the target is a kinase, the compound may inhibit its activity, thereby preventing the phosphorylation of downstream substrates .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and signal transduction. By modulating the activity of key proteins within these pathways, the compound can induce cell cycle arrest, promote apoptosis, or alter cellular responses to external signals. These changes can have downstream effects such as reduced cell proliferation or increased cell death .
Pharmacokinetics
The pharmacokinetics of N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-5-7-13(8-6-10)18-15(22)19-16-21-20-14(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTFZKOIMVDCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)


![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)


![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)